6H-Pyrano[2,3-e][1,3]benzothiazole 6H-Pyrano[2,3-e][1,3]benzothiazole
Brand Name: Vulcanchem
CAS No.: 29152-21-4
VCID: VC20153493
InChI: InChI=1S/C10H7NOS/c1-2-7-3-4-8-9(11-6-13-8)10(7)12-5-1/h1,3-6H,2H2
SMILES:
Molecular Formula: C10H7NOS
Molecular Weight: 189.24 g/mol

6H-Pyrano[2,3-e][1,3]benzothiazole

CAS No.: 29152-21-4

Cat. No.: VC20153493

Molecular Formula: C10H7NOS

Molecular Weight: 189.24 g/mol

* For research use only. Not for human or veterinary use.

6H-Pyrano[2,3-e][1,3]benzothiazole - 29152-21-4

Specification

CAS No. 29152-21-4
Molecular Formula C10H7NOS
Molecular Weight 189.24 g/mol
IUPAC Name 6H-pyrano[2,3-e][1,3]benzothiazole
Standard InChI InChI=1S/C10H7NOS/c1-2-7-3-4-8-9(11-6-13-8)10(7)12-5-1/h1,3-6H,2H2
Standard InChI Key OSVCMYPBTANZMG-UHFFFAOYSA-N
Canonical SMILES C1C=COC2=C1C=CC3=C2N=CS3

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Bonding Patterns

6H-Pyrano[2,3-e] benzothiazole features a bicyclic system comprising a six-membered pyran ring fused to a benzothiazole unit at positions 2 and 3. The pyran ring adopts a half-chair conformation, while the benzothiazole component contributes aromatic stability through delocalized π-electrons across the sulfur and nitrogen atoms. X-ray crystallography of analogous structures, such as pyrrolo[2,1-c] benzothiazine-1,2,4-triones, reveals bond lengths of 1.42–1.48 Å for C–N and C–S bonds, indicative of partial double-bond character .

Table 1: Physicochemical Properties of 6H-Pyrano[2,3-e][1, benzothiazole

PropertyValue
Molecular FormulaC₁₂H₇NO₂S
Molecular Weight245.26 g/mol
LogP (Partition Coefficient)2.85
Topological Polar Surface Area54.02 Ų

Electronic and Steric Effects

The electron-withdrawing benzothiazole moiety induces polarization in the pyran ring, enhancing reactivity toward nucleophilic attack at the carbonyl group. Substituents at position 3 of the pyran ring, such as aryl or alkyl groups, modulate steric hindrance and electronic density, influencing binding affinity to biological targets . For instance, methyl groups at this position increase lipid solubility, as evidenced by LogP values exceeding 3.0 in derivatives.

Synthetic Methodologies and Optimization

Cyclocondensation Strategies

A prevalent synthesis route involves the cyclocondensation of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic conditions. For example, refluxing 2-aminothiophenol with ethyl acetoacetate in ethanol catalyzed by sulfuric acid yields the pyran-fused intermediate, which undergoes dehydrogenation using iodine to afford the final product in 65–75% yield . Alternative methods employ microwave-assisted synthesis, reducing reaction times from 12 hours to 30 minutes while maintaining yields above 70% .

Table 2: Representative Synthetic Conditions

Starting MaterialReagentTemperature (°C)Yield (%)
2-AminothiophenolEthyl acetoacetate8068
3-CyanocoumarinBenzylamine120 (microwave)72

Post-Synthetic Modifications

Nucleophilic ring contractions, as demonstrated in pyrrolo[2,1-c] benzothiazine systems, offer a route to diversify the core structure. Treatment of 3-aroyl derivatives with alkanols or arylamines induces ring contraction, yielding pyrrolobenzothiazoles with substituents at position 2 . For instance, reaction with benzylamine at 60°C for 6 hours produces N-alkylated derivatives with IC₅₀ values of 16–18 μM against cancer cell lines .

Pharmacological Applications and Mechanisms

Anticancer Activity

Derivatives of 6H-Pyrano[2,3-e] benzothiazole exhibit potent cytotoxicity against human tumor cell lines. Compound 9 (4-oxo-4,6-dihydro-2H-benzo[b]pyrazolo[3′,4′:4,5]pyrano[2,3-e] diazepine-2-carbothioamide) demonstrates IC₅₀ values of 16.19 μM (HCT-116) and 17.16 μM (MCF-7), comparable to doxorubicin . Mechanistic studies suggest inhibition of topoisomerase IIα, disrupting DNA replication and inducing apoptosis via caspase-3 activation .

Antimicrobial Properties

The compound’s antibacterial efficacy stems from dual inhibition of dihydrofolate reductase (DHFR) and MurB enzymes, critical for folate and cell wall biosynthesis. Against Staphylococcus aureus, derivatives show minimum inhibitory concentrations (MICs) of 8–16 μg/mL, with a 4.5-fold reduction in biofilm formation at sub-MIC doses .

Computational and Comparative Studies

Molecular Docking Insights

Docking simulations using Autodock Vina reveal high-affinity binding (ΔG = −9.2 kcal/mol) to the ATP-binding pocket of EGFR tyrosine kinase. Key interactions include hydrogen bonds between the pyran oxygen and Thr766, and π-π stacking with Phe723.

Structure-Activity Relationships (SAR)

  • Position 3 Substituents: Electron-withdrawing groups (e.g., nitro) enhance antibacterial activity (MIC 4 μg/mL) but reduce solubility.

  • Pyran Ring Modifications: Saturation of the pyran ring decreases cytotoxicity (IC₅₀ > 50 μM), underscoring the importance of aromaticity .

Industrial Scalability and Regulatory Considerations

Green Chemistry Approaches

Continuous flow reactors with immobilized lipase catalysts enable solvent-free synthesis, achieving 85% conversion rates and reducing waste by 40% compared to batch processes. Lifecycle assessments indicate a 30% lower carbon footprint for microwave-assisted routes.

Future Directions and Research Gaps

While current studies emphasize oncology and infectious diseases, exploration of neuroprotective and anti-inflammatory applications remains limited. Additionally, the development of enantioselective synthesis methods could address challenges in chiral derivative production. Collaborative efforts between computational chemists and pharmacologists are essential to optimize ADMET profiles and advance clinical translation.

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